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For Researchers, Scientists, and Drug Development Professionals

Amphotericin B (AmB), a polyene macrolide antibiotic, has been a critical therapeutic agent for

severe systemic fungal infections for over six decades.[1] Its deoxycholate formulation (AmB-

d), despite known toxicities, remains a benchmark due to its broad-spectrum fungicidal activity.

[2][3] This guide provides an in-depth examination of the molecular mechanisms by which

AmB-d exerts its potent antifungal effects, focusing on its interaction with the fungal cell

membrane. The primary mechanisms involve the formation of transmembrane ion channels

and the induction of oxidative damage.[4][5]

Primary Mechanism: Ergosterol Binding and Pore
Formation
The cornerstone of Amphotericin B's action is its high affinity for ergosterol, the principal sterol

in fungal cell membranes, which is analogous to cholesterol in mammalian cells.[6][7] This

selective binding is fundamental to its antifungal activity and relative selectivity.[8]

The process unfolds in several stages:

Binding to Ergosterol: AmB molecules preferentially bind to ergosterol within the lipid bilayer.

[6][8] This interaction is a prerequisite for its antifungal action, as derivatives unable to bind

ergosterol show no activity.[9]
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Self-Assembly and Aggregation: Following the initial binding, multiple AmB-ergosterol

complexes self-assemble into larger aggregates.[5][10] Recent studies suggest a stable

assembly may consist of seven AmB molecules.[10]

Pore Formation: These aggregates arrange into a barrel-stave-like structure, forming a

transmembrane pore or channel.[5][11] The hydrophobic polyene portion of AmB aligns with

the lipid acyl chains, while the hydrophilic polyhydroxyl portion forms the interior of the

aqueous channel.

Ion Leakage: The formation of these pores dramatically increases membrane permeability,

leading to the rapid and uncontrolled leakage of monovalent ions (K+, Na+, H+) and other

small essential molecules from the cytoplasm.[6][11] This catastrophic loss of ionic gradients

disrupts cellular homeostasis, leading to fungal cell death.[12]
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Secondary Mechanism: Induction of Oxidative
Damage
Beyond direct membrane disruption, AmB is known to induce significant oxidative stress within

fungal cells, contributing to its fungicidal effect.[4][13] This mechanism is considered a crucial,
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parallel pathway to cell death.

Auto-oxidation of AmB: Amphotericin B can auto-oxidize, leading to the generation of

reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[14][15]

Mitochondrial Dysfunction: AmB can influence mitochondrial activity, potentially disrupting the

electron transport chain and further increasing the production of ROS.[4][13]

Cellular Damage: The accumulation of these highly reactive molecules causes widespread

damage to essential cellular components.[4] This includes lipid peroxidation, which further

compromises membrane integrity, and protein carbonylation, which inactivates critical

enzymes.[13][16] The combined damage culminates in cell death.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3519792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4212203/
https://www.researchgate.net/figure/Amphotericin-B-action-mechanisms-on-fungal-cells-Amphotericin-B-exerts-its-action-at_fig1_231614258
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249417/
https://www.researchgate.net/figure/Amphotericin-B-action-mechanisms-on-fungal-cells-Amphotericin-B-exerts-its-action-at_fig1_231614258
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249417/
https://www.researchgate.net/publication/49825832_Amphotericin_B_mediates_killing_in_Cryptococcus_neoformans_through_the_induction_of_a_strong_oxidative_burst
https://www.researchgate.net/figure/Amphotericin-B-action-mechanisms-on-fungal-cells-Amphotericin-B-exerts-its-action-at_fig1_231614258
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Components

Amphotericin B

Auto-oxidation Mitochondrial
Respiration Chain

Influences

Reactive Oxygen
Species (ROS) Generation

Membrane Lipids Proteins DNA

Lipid Peroxidation Protein Carbonylation DNA Damage

Fungal Cell Death

Click to download full resolution via product page

Quantitative Data Analysis
The selectivity of Amphotericin B is rooted in its differential affinity for fungal ergosterol over

mammalian cholesterol. This difference, while not absolute, is significant enough to provide a

therapeutic window.[11] The nephrotoxicity associated with AmB-d is largely attributed to its

residual binding to cholesterol in renal tubular cells.[3][6]
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Parameter Ergosterol (Fungal)
Cholesterol

(Mammalian)
Reference

Binding Affinity High Low [6][11]

Effect

Forms stable pores,

extracts sterol from

membrane

Forms less stable

pores, higher AmB

insertion

[8]

Consequence
Rapid ion leakage,

fungicidal

Cell membrane

disruption, host

toxicity

(nephrotoxicity)

[3][6]

Table 1: Comparative

Interaction of

Amphotericin B with

Fungal and

Mammalian Sterols.

AmB Concentration
Effect on Fungal

Cells

Effect on

Mammalian Cells
Reference

Low (< 0.1 µg/mL)

Cation-selective

channels, increased

K+ leakage

Minimal effects,

potential

immunomodulation

[17][18]

Therapeutic (0.3 - 1.0

µg/mL)

Aqueous pore

formation, rapid lysis,

cell death

Increased K+

conductance, potential

for toxicity

[17][19]

High (> 1.0 µg/mL)
Widespread cell lysis

and death

Significant cytotoxicity,

nephrotoxicity
[3]

Table 2:

Concentration-

Dependent Effects of

Amphotericin B.
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Experimental Protocols
The elucidation of AmB's mechanism of action has been supported by various in vitro and cell-

based assays. Below are outlines of key experimental protocols.

This assay measures the ability of AmB to permeabilize artificial membranes (liposomes)

containing specific sterols.

Objective: To quantify AmB-induced membrane permeability by measuring the leakage of an

encapsulated fluorescent dye.

Methodology:

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of

phospholipids (e.g., POPC) and a specific sterol (ergosterol or cholesterol). Encapsulate a

self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein or ANTS/DPX)

within the liposomes.[20]

Purification: Remove non-encapsulated dye using size-exclusion chromatography.

Assay: Dilute the liposome suspension in a buffer in a fluorometer cuvette. Obtain a

baseline fluorescence reading.

Treatment: Add a known concentration of AmB-d to the cuvette.

Measurement: Monitor the increase in fluorescence over time at an appropriate

excitation/emission wavelength. Leakage of the dye into the external buffer causes

dequenching and a proportional increase in fluorescence intensity.

Data Analysis: Normalize the leakage by lysing the liposomes with a detergent (e.g., Triton

X-100) to achieve maximum fluorescence. Express leakage as a percentage of the

maximum.[20]
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This protocol uses fluorescent probes to detect the generation of ROS in fungal cells following

exposure to AmB.

Objective: To quantify the production of intracellular ROS in fungal cells.

Methodology:

Cell Culture: Grow fungal cells (e.g., Candida albicans, Cryptococcus neoformans) to the

mid-logarithmic phase.

Treatment: Harvest, wash, and resuspend the cells in a suitable buffer. Incubate the cells

with various concentrations of AmB-d for a defined period (e.g., 1-3 hours). Include an

untreated control and a positive control (e.g., H₂O₂).[13][21]

Probe Staining: Add an oxidant-sensitive fluorescent probe, such as dihydroethidium

(DHE) for superoxide or 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for general

ROS. Incubate in the dark.[21][22]

Detection: Analyze the cells using flow cytometry to measure the fluorescence intensity of

a large population of individual cells.[13][22] Alternatively, fluorescence microscopy can be

used for visualization.

Data Analysis: Quantify the mean fluorescence intensity (MFI) and the percentage of

fluorescent (ROS-positive) cells in the treated samples compared to controls.

This technique allows for the measurement of ion channel activity in a live cell membrane

without disrupting the intracellular environment.

Objective: To directly measure ion currents through AmB-induced channels in the cell

membrane.

Methodology:

Cell Preparation: Isolate fungal protoplasts or use a suitable cell line.

Pipette Preparation: Prepare a patch pipette solution containing standard intracellular ions.

The key component is the addition of Amphotericin B (or nystatin) to the pipette solution,
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which will form pores only in the membrane patch under the pipette tip.[23][24]

Seal Formation: Achieve a high-resistance "gigaohm" seal between the pipette tip and the

cell membrane.

Perforation: Allow time for the AmB in the pipette to diffuse and form small ion-permeable

pores in the membrane patch. This provides electrical access to the cell interior while

leaving larger intracellular molecules undisturbed.[24][25]

Recording: Apply voltage steps to the cell and record the resulting transmembrane

currents. This allows for the characterization of the conductance, ion selectivity, and

kinetics of the AmB-induced channels.[19]

Data Analysis: Analyze the current-voltage (I-V) relationship to determine the properties of

the channels formed by AmB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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